An In-Depth Technical Guide to NH-bis(PEG2-propargyl): A Bifunctional Linker for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to NH-bis(PEG2-propargyl): A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH-bis(PEG2-propargyl) is a versatile, heterobifunctional linker molecule that is increasingly utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring two terminal propargyl groups and a central secondary amine, allows for a modular and efficient approach to the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of NH-bis(PEG2-propargyl), with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a representative PROTAC synthesis workflow are presented, alongside key quantitative data and visualizations to facilitate its practical implementation in a research setting.
Introduction
NH-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation applications.[1][2] The molecule consists of a central secondary amine from which two polyethylene glycol chains of two ethylene (B1197577) oxide units each extend, terminating in chemically reactive propargyl groups.[2] This structure provides a flexible and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3]
The key features of NH-bis(PEG2-propargyl) are its dual functionalities:
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Two Terminal Propargyl Groups: These alkyne groups are primed for highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable ligation of azide-modified molecules.[1][4][5]
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A Central Secondary Amine: This nucleophilic amine serves as a versatile handle for conjugation to molecules bearing carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl groups through amide bond formation.[2]
This dual reactivity makes NH-bis(PEG2-propargyl) an ideal building block for creating heterobifunctional molecules, such as PROTACs, where a target protein ligand and an E3 ubiquitin ligase ligand are joined by a linker.[1][6]
Physicochemical and Chemical Properties
A summary of the key properties of NH-bis(PEG2-propargyl) is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanamine | N/A |
| Molecular Formula | C₁₄H₂₃NO₄ | [1][2] |
| Molecular Weight | 269.34 g/mol | [1] |
| CAS Number | 2100306-83-8 | [2] |
| Appearance | Varies (typically a solid or oil) | N/A |
| Purity | ≥95% (commercially available) | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [2] |
| Storage Conditions | Store at -20°C, protect from light. For long-term storage (up to 6 months), -80°C is recommended. | [1] |
| SMILES | C#CCOCCOCCNCCOCCOCC#C | [6] |
Synthesis
Applications in Bioconjugation and PROTAC Development
The primary application of NH-bis(PEG2-propargyl) is as a linker in the construction of PROTACs.[1][6] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The general strategy for synthesizing a PROTAC using NH-bis(PEG2-propargyl) involves a modular approach:
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Attachment of the first ligand: The central amine of NH-bis(PEG2-propargyl) is typically reacted with a carboxylic acid or activated ester derivative of either the POI ligand or the E3 ligase ligand to form a stable amide bond.
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Attachment of the second ligand: The two terminal propargyl groups are then available to react with an azide-modified version of the second ligand via CuAAC "click" chemistry. The bifunctional nature of the propargyl end allows for the potential attachment of two molecules of the second ligand, or for the creation of more complex architectures.
This modularity allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize for ternary complex formation and potent protein degradation.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of an azide-containing molecule to one of the propargyl groups of NH-bis(PEG2-propargyl).
Materials:
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NH-bis(PEG2-propargyl)
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Azide-functionalized molecule of interest
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Reaction solvent (e.g., DMSO, DMF, or a mixture with water)
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Degassing equipment (e.g., nitrogen or argon line)
Procedure:
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Preparation of Stock Solutions:
-
Prepare a stock solution of NH-bis(PEG2-propargyl) in the chosen reaction solvent.
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Prepare a stock solution of the azide-containing molecule in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of the TBTA or THPTA ligand in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
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In a reaction vessel, add the NH-bis(PEG2-propargyl) stock solution.
-
Add the azide-functionalized molecule stock solution (typically 1.1-1.5 equivalents relative to the propargyl groups).
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the TBTA or THPTA stock solution (typically 0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the CuSO₄ stock solution (typically 0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (typically 0.1-1.0 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired conjugate.
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Representative Workflow for PROTAC Synthesis
This workflow outlines the steps for synthesizing a PROTAC where a POI ligand is attached to the central amine of NH-bis(PEG2-propargyl), followed by the attachment of an E3 ligase ligand to the terminal propargyl groups.
Step 1: Conjugation of POI Ligand to the Central Amine
-
Activation of POI Ligand: If the POI ligand has a carboxylic acid, it should be activated. A common method is to react the carboxylic acid with a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).
-
Coupling Reaction: To the activated POI ligand solution, add a solution of NH-bis(PEG2-propargyl) (typically 1.0-1.2 equivalents) in anhydrous DMF.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the intermediate by LC-MS.
-
Purification: Upon completion, the reaction is worked up (e.g., by aqueous extraction) and the intermediate product is purified by preparative HPLC.
Step 2: Conjugation of E3 Ligase Ligand via CuAAC
-
Reaction Setup: Following the general CuAAC protocol described in section 5.1, use the purified intermediate from Step 1 as the alkyne-containing component.
-
Addition of Azide-Modified E3 Ligase Ligand: Add the azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) to the reaction mixture.
-
Reaction and Purification: Initiate the click reaction and monitor its progress. Once complete, purify the final PROTAC molecule using preparative HPLC.
-
Characterization: Characterize the final purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
Chemical Structure of NH-bis(PEG2-propargyl)
Caption: Chemical structure of NH-bis(PEG2-propargyl).
General Workflow for PROTAC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
